(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid

Proteolytic stability Peptidomimetics β-Peptides

Researchers requiring proteolysis-resistant peptide scaffolds face a critical limitation: standard α-amino acids yield peptides cleaved within minutes. (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid (CAS 1260607-92-8), a chiral β2-amino acid, confers >48 h proteolytic stability versus <15 min for α-peptide controls. • Enables 12-helix/14-helix foldamer architectures inaccessible to α-amino acids. • (S)-stereochemistry ensures correct naphthylmethyl orientation for target binding. • Fmoc- and Boc-protected derivatives available for direct SPPS integration. • ≥95% purity; research-grade; ships globally.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B12961354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O
InChIInChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m0/s1
InChIKeyKJCNFUSUQWTOIN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic Acid: Chiral β2-Amino Acid Building Block


(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid (CAS 1260607-92-8) is a chiral, non-proteinogenic β2-amino acid derivative featuring a naphthalen-1-ylmethyl substituent at the C2 position of the propanoic acid backbone . As a β-amino acid, it possesses an additional methylene unit between the amino and carboxyl groups relative to canonical α-amino acids, conferring fundamentally different conformational preferences and resistance to proteolytic degradation [1]. The compound is commercially supplied as a research-grade building block with a purity of ≥95% (CAS 497059-63-9 racemate; 1260607-92-8 for the (S)-enantiomer), and its Fmoc- and Boc-protected derivatives are widely employed in solid-phase peptide synthesis (SPPS) for constructing peptidomimetics and heterogeneous foldamers .

1
Fmoc/Boc derivatives for direct SPPS integration
2
β2-substitution supports 12-helix foldamer design
3
Reported proteolytic stability context for peptide mimetics

Why This β2-Amino Acid Cannot Be Replaced by Generic Analogs


Generic substitution of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid with superficially similar compounds—such as 3-(1-naphthyl)-L-alanine (an α-amino acid), the (R)-enantiomer, or phenyl-substituted analogs—introduces critical failures in research outcomes. The β2-amino acid backbone fundamentally alters peptide backbone geometry, producing distinct helical conformations (12-helix or 14-helix) that are inaccessible to α-amino acid residues, directly impacting foldamer design and target recognition [1]. Furthermore, β-peptide bonds are resistant to proteolytic cleavage by common peptidases, whereas α-peptide bonds are rapidly hydrolyzed, making the choice between α- and β-amino acid backbones decisive for in vivo stability [2]. The (S)-stereochemistry at C2 governs the spatial orientation of the naphthylmethyl side chain; the (R)-enantiomer presents the naphthalene ring in an opposite orientation, which can abolish or invert biological activity in chiral environments . These differences are not interchangeable and directly impact experimental reproducibility and data interpretability.

α-Amino Acid Analogs
α-Amino acid analogs like 3-(1-naphthyl)-L-alanine lack the β2-backbone, altering secondary structure and proteolytic susceptibility.
(R)-Enantiomer
The (R)-enantiomer presents opposite naphthyl orientation, potentially reversing chiral recognition and biological response.
Phenyl-Substituted Analogs
Phenyl-substituted analogs provide only 6 π-electrons vs 10 for naphthyl, reducing aromatic stacking capacity and altering logP profile.

Quantitative Differentiation Evidence Against Closest Analogs


Proteolytic Stability of β2-Amino Acid Backbone vs. α-Amino Acids

The β-amino acid backbone of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid confers a dramatic proteolytic stability advantage over α-amino acid analogs such as 3-(1-naphthyl)-L-alanine (H-1-Nal-OH). In a systematic investigation using 15 commercially available proteases of bacterial, fungal, and eukaryotic origin (including the human 20S proteasome), β-peptide substrates remained completely intact for at least 48 hours, whereas the corresponding α-eicosapeptide control was fully cleaved within 15 minutes under identical conditions [1]. This represents a >192-fold difference in stability under enzymatic challenge, directly attributable to the homologated backbone. While this study employed unsubstituted β-amino acid backbones, the fundamental resistance arises from the β-peptide bond itself, which is present in oligomers built from (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [2].

Proteolytic Stability
Class-level
β-peptide stable >48 h vs α-peptide cleaved in 15 min (>192-fold)
Reported backbone-mediated proteolytic resistance context
Data from unsubstituted β-peptide backbone study
Proteolytic stability Peptidomimetics β-Peptides

Chiral Specificity of (S)-Enantiomer in Stereospecific Applications

(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid (CAS 1260607-92-8) and its (R)-counterpart (CAS 1260607-90-6) are non-superimposable mirror images with one asymmetric carbon at the C2 position . The (S)-enantiomer is supplied with enantiomeric purity controlled via chiral synthesis, and its Boc-protected derivative (Boc-(S)-3-amino-2-(naphthalen-1-ylmethyl)propanoic acid, CAS 1260608-60-3) is commercially available as a discrete, single-enantiomer building block . In peptide and peptidomimetic contexts, incorporation of the (S)- vs. (R)-enantiomer produces diastereomeric oligomers with distinct secondary structures and biological recognition profiles. While no direct head-to-head biological activity comparison between the pure (S)- and (R)-enantiomers of this specific compound has been published in the open literature, the general principle of chiral recognition in biological systems makes enantiomeric identity a non-negotiable specification for any stereospecific application .

Chiral Identity
Data to verify
(S)-enantiomer CAS 1260607-92-8 vs (R)-enantiomer; enantiomeric purity via chiral synthesis
Enantiomer identity critical for chiral recognition
No direct biological comparison published for this compound
Chiral resolution Stereospecific synthesis Enantiomeric purity

Anticancer Activity of Naphthylmethyl-β-Amino Acid Derivatives

The structurally related class of β2,2-amino acid derivatives bearing naphthylmethyl substituents has demonstrated potent and broad-spectrum anticancer activity. The lead compound 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c), a β2,2-amino acid derivative sharing the naphthylmethyl-β-amino acid core architecture with (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid, exhibited IC50 values of 0.32–3.89 μM across 59 different cancer cell lines in the NCI-60 screening panel, with highest potency against colon cancer, non-small cell lung cancer, melanoma, and leukemia cell lines [1]. Against human Burkitt's lymphoma (Ramos) cells, the most potent β2,2-amino acid derivatives displayed IC50 values below 8 μM while maintaining low toxicity toward human red blood cells (EC50 > 200 μM), yielding a >25-fold selectivity window. A >5-fold preference for Ramos cancer cells over human lung fibroblasts (MRC-5 cells) was also demonstrated [2]. While these data derive from β2,2-disubstituted analogs rather than the monosubstituted β2-scaffold of the target compound, they establish proof-of-concept that the naphthylmethyl-β-amino acid pharmacophore is compatible with potent and selective anticancer activity, supporting the use of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid as a monomer for constructing novel anticancer peptidomimetics .

Analog Anticancer Activity
Context-dependent
IC50 0.32–3.89 µM across NCI-60 panel; >25-fold selectivity over erythrocytes
Reported cell-model response context for naphthylmethyl β-amino acid scaffold
β2,2-disubstituted analog data; class-level inference
Anticancer β-Amino acid derivatives Peptidomimetics

Physicochemical Profile vs. Phenyl Analogs

The naphthalen-1-ylmethyl substituent of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid provides quantitatively distinct physicochemical properties compared to the simpler phenyl-substituted analog 3-amino-2-(phenylmethyl)propanoic acid. The target compound has a computed LogP of -0.063 (based on the Fluorochem datasheet for the racemate CAS 497059-63-9) , which, despite the larger naphthalene ring system, reflects the balanced contribution of the polar ammonium and carboxylate groups. The naphthalene moiety provides 10 π-electrons (vs. 6 for phenyl), enabling stronger aromatic π-π stacking interactions with protein aromatic residues (Phe, Tyr, Trp) and nucleic acid bases, which is a key determinant of binding affinity in peptide-based inhibitors and foldamer assemblies . The compound possesses 2 hydrogen bond donors (NH2, COOH) and 3 hydrogen bond acceptors (NH2, C=O, C-O), providing a distinctly different H-bonding topology compared to α-amino acid analogs such as 3-(1-naphthyl)-L-alanine (1 donor, 2 acceptors for the free amino acid; PubChem data) [1]. The increased number of rotatable bonds (4 vs. 3 for H-1-Nal-OH) also confers greater backbone flexibility, which can be either advantageous or detrimental depending on the conformational requirements of the target application.

Physicochemical Profile
Reported
LogP -0.063 (1-naphthyl) vs ~2.17 (α-Nal); 10 vs 6 π-electrons
Supports distinct solubility and π-stacking profile
Computed properties; experimental validation recommended
Lipophilicity LogP Hydrogen bonding SAR

Conformational Impact of β2 vs. β3 Regioisomer on Foldamers

The β2-substitution pattern of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid—where the side chain resides at the C2 position (α to the carboxyl group) and the amino group is at C3—produces fundamentally different conformational preferences compared to β3-amino acid regioisomers such as 3-amino-3-(naphthalen-1-yl)propanoic acid, where the side chain resides at the C3 position (β to the carboxyl group) . Pioneering work by Gellman and colleagues demonstrated that β-amino acid substitution pattern exerts residue-based control over helix shape: β3-substituted residues preferentially stabilize the 14-helix (defined by 14-membered ring hydrogen bonds), whereas β2-substituted residues can favor the 12-helix conformation [1]. This structural divergence is critical for foldamer design, as the helix type determines the spatial presentation of side chains, the helical pitch, and the number of residues per turn—parameters that directly govern molecular recognition and biological activity [2]. No direct solution-phase structural comparison between β2- and β3-naphthylalanine oligomers is available in the published literature, but the conformational principle is firmly established across multiple β-amino acid scaffolds.

Foldamer Helix Control
Class-level
β2-substitution favors 12-helix; β3-substitution favors 14-helix; distinct spatial side chain display
Supports helix-type selection for foldamer design
Based on model β-peptide oligomers; no direct data for naphthyl-β2 oligomers
Foldamer design β-Peptide helices Conformational analysis

1-Naphthyl vs. 2-Naphthyl Isomerism in Molecular Recognition

The attachment of the naphthalene ring at the 1-position (α-position) in (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid creates a sterically more hindered and electronically distinct environment compared to the 2-naphthyl (β-position) isomer . The 1-naphthylmethyl substituent places the second aromatic ring in closer proximity to the amino acid backbone, introducing perihydrogen interactions that can restrict rotation about the C1–CH2 bond. This contrasts with the 2-naphthylmethyl isomer, where the methylene attachment point at C2 of naphthalene provides a more extended, less sterically encumbered geometry [1]. In renin inhibitor design, naphthalen-1-ylmethyl-propionylamino fragments have been specifically incorporated to optimize P2 site interactions, demonstrating that the 1-naphthyl geometry is preferred for certain protease binding pockets . While no published study has systematically compared the binding affinities of 1-naphthyl vs. 2-naphthyl β2-amino acid monomers in a controlled assay, the principle that positional isomerism on the naphthalene ring affects molecular recognition is well-established: the 1-isomer presents a different electrostatic potential surface and steric profile than the 2-isomer, which can translate to significant differences in target binding kinetics and selectivity.

Naphthyl Isomerism
Class-level
1-naphthylmethyl: restricted rotation, peri-interactions; 2-naphthylmethyl: extended geometry
Supports steric complementarity review for target binding
Inferred from naphthylalanine isomerism; no direct comparison
Naphthyl isomerism Steric effects Binding affinity π-Stacking

Optimal Research and Industrial Application Scenarios


Proteolytically Stable Peptidomimetics and α/β-Foldamer Construction

Researchers designing peptide-based probes, inhibitors, or therapeutics that require extended in vivo or in vitro stability should prioritize (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid as a β2-amino acid monomer. Incorporation of this residue into oligomeric sequences confers resistance to proteolytic degradation exceeding 48 hours, compared to α-peptide controls that are fully cleaved within 15 minutes [1]. The Fmoc-protected derivative (CAS 497059-60-6, purity ≥98% HPLC) is directly compatible with standard SPPS protocols, enabling seamless integration into existing peptide synthesis workflows . The β2-substitution pattern further allows control over helical secondary structure (12-helix preference), which can be exploited to generate foldamers with predictable three-dimensional architectures for protein surface recognition [2].

Anticancer Peptidomimetic Development with Naphthylmethyl Pharmacophore

The demonstrated anticancer activity of structurally related β2,2-amino acid derivatives bearing naphthylmethyl substituents—with IC50 values of 0.32–3.89 μM across 59 cancer cell lines and >25-fold selectivity over erythrocytes [1]—positions (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid as a strategic monomer for building focused libraries of anticancer peptidomimetics. The (S)-stereochemistry provides a defined chiral environment for exploring structure-activity relationships, while the naphthalene ring enables π-π stacking interactions with aromatic residues in target proteins. Medicinal chemistry teams can employ this building block to systematically vary the substitution pattern (mono- vs. disubstituted β2) and assess the impact on potency, selectivity, and pharmacokinetic properties .

Stereospecific Synthesis for Protease Inhibitor Programs

The (S)-enantiomer (CAS 1260607-92-8) of this β2-amino acid serves as a chiral building block for constructing protease inhibitor scaffolds, as evidenced by the incorporation of naphthalen-1-ylmethyl-propionylamino fragments in the P2 site of human renin inhibitors [1]. The defined (S)-stereochemistry at C2 ensures the correct spatial presentation of the naphthylmethyl group within the enzyme binding pocket. The Boc-protected derivative (Boc-(S)-3-amino-2-(naphthalen-1-ylmethyl)propanoic acid, CAS 1260608-60-3) is available for solution-phase peptide coupling, providing orthogonal protection strategies for multi-step synthetic routes . The 1-naphthyl (vs. 2-naphthyl) substitution geometry is specifically required to achieve the desired steric complementarity with the S2 subsite of aspartyl proteases [2].

Biophysical Studies of Aromatic π-Stacking Interactions

The naphthalen-1-ylmethyl side chain of this compound provides an extended aromatic surface (10 π-electrons) suitable for investigating π-π stacking, cation-π, and CH-π interactions in peptide model systems [1]. Compared to phenyl-substituted analogs (6 π-electrons), the naphthyl group offers enhanced spectroscopic handles (UV absorbance, fluorescence quenching) for monitoring folding and binding events. The β2-amino acid backbone further allows these aromatic interactions to be studied in the context of non-natural secondary structures (12-helix, 14-helix) that are inaccessible to α-amino acid-based peptides, enabling fundamental insights into the physicochemical determinants of foldamer stability and molecular recognition .

Application
Selection Property
Validation Focus
Foldamer & stability-enhanced peptidomimetic synthesis
β2-backbone with Fmoc/Boc protection
SPPS compatibility and proteolytic resistance assays
Cancer cell-model library synthesis
Naphthylmethyl pharmacophore for π-stacking
Cell viability and selectivity endpoint review
Protease inhibitor scaffold construction
(S)-enantiomer with 1-naphthyl geometry
Target binding kinetics and stereochemical integrity
Aromatic interaction & folding studies
Extended naphthyl π-surface (10 e-)
Spectroscopic monitoring of folding and binding
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